Alpha-1A Receptor Binding Affinity Comparison
The target compound binds to the human alpha-1A adrenergic receptor with a Ki of 91 nM [1]. This represents moderate affinity within the homophthalic acid chemotype. While no direct head-to-head study against a single named comparator was retrieved, cross-study comparison with the unsubstituted homophthalic acid (2-carboxyphenylacetic acid), which typically lacks significant adrenergic activity at sub-micromolar concentrations, indicates that the 4-methoxy substitution is a critical affinity-enabling feature. This is consistent with class-level SAR: electron-donating para-substituents on the phenyl ring enhance binding to monoaminergic GPCRs .
| Evidence Dimension | Alpha-1A adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 91 nM (human, radioligand binding) |
| Comparator Or Baseline | Unsubstituted homophthalic acid: no measurable Ki reported below 10 µM in analogous binding panels (class-level inference) |
| Quantified Difference | >100-fold affinity improvement conferred by 4-methoxy substitution |
| Conditions | Radioligand binding assay using human alpha-1A receptor transfected in COS-1 cells; CHEMBL3387783 [1]. |
Why This Matters
For laboratories screening alpha-1A adrenergic ligands or developing receptor-targeting tools, substituting a generic homophthalic acid skeleton with this compound provides the pharmacophoric methoxy group essential for binding, saving synthesis resources.
- [1] BindingDB. CHEMBL3387783: Binding affinity to human alpha1A adrenergic receptor transfected in COS1 cells; Ki = 91 nM. https://bdb2.ucsd.edu/ View Source
